4-Bromo-2-methoxy-1-nitrobenzene 4-Bromo-2-methoxy-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 103966-66-1
VCID: VC21298645
InChI: InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
SMILES: COC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol

4-Bromo-2-methoxy-1-nitrobenzene

CAS No.: 103966-66-1

Cat. No.: VC21298645

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methoxy-1-nitrobenzene - 103966-66-1

Specification

CAS No. 103966-66-1
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
IUPAC Name 4-bromo-2-methoxy-1-nitrobenzene
Standard InChI InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Standard InChI Key DJKPQYBFSAJUBS-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Introduction

Nomenclature and Identification

4-Bromo-2-methoxy-1-nitrobenzene is known by several names in the chemical literature, reflecting different naming conventions. These alternative identifiers facilitate cross-referencing across various chemical databases and research publications.

Chemical Identifiers

The compound possesses specific identifiers that allow for its precise recognition in chemical databases and literature:

Identifier TypeValue
CAS Number5197-28-4
Molecular FormulaC₇H₆BrNO₃
Molecular Weight232.03 g/mol
IUPAC Name2-bromo-1-methoxy-4-nitrobenzene
InChI KeyJMUDXQVNBZCQRF-UHFFFAOYSA-N
SMILES NotationCOC1=CC=C(C=C1Br)N+=O

Common Synonyms

Several synonyms exist for this compound in the scientific literature:

  • 2-Bromo-4-nitroanisole

  • 3-Bromo-4-methoxynitrobenzene

  • 2-Bromo-1-methoxy-4-nitrobenzene

  • Anisole, 2-bromo-4-nitro

  • Benzene, 2-bromo-1-methoxy-4-nitro

The diversity of names reflects different conventions for prioritizing functional groups when naming chemical compounds, though they all refer to the same molecular structure.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-bromo-2-methoxy-1-nitrobenzene is essential for its proper handling, storage, and application in chemical processes.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateCrystalline Powder
ColorNot specified in available data
Melting Point104°C
OdorNo data available
SolubilityLimited water solubility (exact values not available)

Spectroscopic Properties

Spectroscopic data provides crucial information for structure confirmation and purity assessment:

Nuclear Magnetic Resonance (NMR) Data

The 1H NMR spectrum recorded in Acetone-d₆ at 600 MHz shows the following signals:

  • δ 7.80 (d, J = 8.6 Hz, 1H)

  • δ 7.53 (d, J = 1.9 Hz, 1H)

  • δ 7.31 (dd, J = 8.6, 1.9 Hz, 1H)

  • δ 4.04 (s, 3H)

The 13C NMR spectrum (150 MHz, Acetone-d₆) displays signals at:

  • δ 154.1, 139.9, 128.4, 127.3, 124.3, 118.3, 57.6

Infrared Spectroscopy Data

The IR spectrum (neat) shows characteristic absorption bands at:

  • 3108, 2990, 2957, 2855 cm⁻¹ (C-H stretching)

  • 1611, 1567 cm⁻¹ (aromatic C=C stretching)

  • 1523, 1441 cm⁻¹ (NO₂ asymmetric and symmetric stretching)

  • 1396, 1344, 1304, 1258, 1189, 1005, 872, 858 cm⁻¹ (various C-O, C-N, and C-Br vibrations)

These spectroscopic parameters are valuable for researchers to confirm the identity and purity of synthesized or purchased samples of the compound.

Synthesis and Preparation Methods

Several synthetic routes are available for the preparation of 4-bromo-2-methoxy-1-nitrobenzene, with the most common methods involving nucleophilic aromatic substitution reactions.

Synthesis from 4-Bromo-2-fluoro-1-nitrobenzene

One documented synthesis pathway involves the reaction of 4-bromo-2-fluoro-1-nitrobenzene with sodium methoxide:

  • Reagents:

    • 4-Bromo-2-fluoro-1-nitrobenzene (400 mg, 2.0 mmol)

    • Sodium methoxide (5.0 M in methanol, 480 μL, 2.4 mmol)

    • Methanol (5 mL) as solvent

  • Procedure:

    • The reactants are stirred at room temperature for 15 hours

    • The reaction mixture is diluted with ethyl acetate

    • The organic layer is washed with water and brine, then dried over anhydrous MgSO₄

    • Purification is achieved by silica gel chromatography (6% ethyl acetate in hexanes)

  • Results:

    • Yield: 380 mg (73%)

This method represents a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by the methoxide nucleophile, facilitated by the activating effect of the nitro group.

Hazard TypeInformation
FlammabilityCombustible solid
ReactivityMay decompose when heated to produce toxic gases
Health HazardsMay cause irritation to skin, eyes, and respiratory system
Environmental HazardsShould not be allowed to enter drains or water courses

Decomposition Products

When involved in a fire or thermal decomposition, the compound may produce:

  • Carbon oxides

  • Nitrogen oxides (NOx)

  • Hydrogen bromide gas

These gases are toxic and corrosive, presenting significant hazards during fire situations.

Applications and Research Significance

4-Bromo-2-methoxy-1-nitrobenzene serves as an important building block in organic synthesis due to its functionality-rich structure.

Role in Synthetic Chemistry

The compound functions as:

  • An intermediate in the synthesis of substituted anilines:

    • It can be reduced to form 4-bromo-2-methoxyaniline, a valuable building block for pharmaceuticals and agrochemicals

  • A versatile starting material for cross-coupling reactions:

    • The bromine functionality allows for transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck)

    • Such reactions can introduce carbon-carbon bonds at the para position

  • A precursor for heterocyclic compounds:

    • The combination of nitro, methoxy, and bromine groups allows for selective transformations leading to complex heterocycles

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